molecular formula C21H15N5OS B11246385 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide

Cat. No.: B11246385
M. Wt: 385.4 g/mol
InChI Key: DLCOFQYPDXUXFS-UHFFFAOYSA-N
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Description

N-(4-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a benzyl group at position 6 and a 1-naphthamide moiety at the N-position. This scaffold combines the pharmacophoric features of triazole and thiadiazole rings, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C21H15N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H15N5OS/c27-19(18-7-3-5-15-4-1-2-6-17(15)18)22-12-14-8-10-16(11-9-14)20-25-26-13-23-24-21(26)28-20/h1-11,13H,12H2,(H,22,27)

InChI Key

DLCOFQYPDXUXFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

The triazolothiadiazole scaffold is synthesized via a one-pot reaction between 4-amino-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol and aromatic carboxylic acids in phosphorus oxychloride. For instance, refluxing 4-amino-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol (1.0 mmol) with benzoic acid (1.2 mmol) in POCl₃ (10 mL) at 110°C for 8 hours yields 6-(4-bromobenzyl)-3-phenyl-triazolo[3,4-b]thiadiazole as a white solid (mp: 163–165°C, yield: 72%). The reaction mechanism involves electrophilic substitution at the thiol group, followed by cyclodehydration.

Alternative Route via Aryl Halide Substitution

An alternative method employs S-alkylation of 3-phenyl-triazolo[3,4-b]thiadiazole-6-thiol with 4-(bromomethyl)benzyl bromide. The thiol intermediate (1.0 mmol) reacts with 4-(bromomethyl)benzyl bromide (1.2 mmol) in dimethylformamide (DMF) containing potassium carbonate (2.0 mmol) at room temperature for 12 hours, affording 6-(4-bromobenzyl)-3-phenyl-triazolo[3,4-b]thiadiazole (yield: 68%, mp: 158–160°C). This method avoids harsh conditions but requires rigorous drying to prevent hydrolysis.

Acylation with 1-Naphthoyl Chloride

Reaction Conditions and Optimization

The benzylamine intermediate (1.0 mmol) is acylated with 1-naphthoyl chloride (1.2 mmol) in dry dichloromethane (DCM) containing triethylamine (2.0 mmol) at 0–5°C. After stirring for 4 hours, the mixture is washed with HCl (1M) and NaHCO₃ (5%), yielding N-(4-triazolo[3,4-b]thiadiazol-6-ylbenzyl)-1-naphthamide as a pale-yellow solid (mp: 192–194°C, yield: 82%).

Spectral Characterization

  • IR : Absorption bands at 1665 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
  • 1H NMR (CDCl₃): δ 8.21–7.45 (m, 11H, naphthyl and aryl-H), 5.12 (s, 2H, CH₂), 4.89 (s, 1H, NH).
  • ESI-MS : m/z 457.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Reaction Time (h)
POCl₃ Cyclization Cyclodehydration 72 98.5 8
Aryl Halide Substitution S-Alkylation 68 97.8 12
Protection-Deprotection Phthalimide removal 78 99.1 6

Challenges and Optimization Strategies

Cyclization Efficiency

The use of POCl₃ enhances cyclization efficiency but necessitates careful handling due to its corrosive nature. Substituting POCl₃ with PCl₅ reduces yields to 58%, likely due to incomplete dehydration.

Acylation Side Reactions

Competitive over-acylation is mitigated by maintaining low temperatures (0–5°C) and using a 1.2:1 molar ratio of 1-naphthoyl chloride to amine.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide bond and heterocyclic rings:

Conditions Reagents Products Mechanistic Notes
Aqueous acidic (HCl)HCl (1–2M), refluxCleavage of amide bond to 1-naphthoic acid and triazolo-thiadiazole amineAcid-catalyzed nucleophilic attack on carbonyl carbon, yielding carboxylic acid.
Aqueous basic (NaOH)NaOH (1–2M), refluxDegradation of thiadiazole ring to mercapto-triazole derivatives Base-mediated ring-opening via nucleophilic substitution at sulfur or nitrogen sites.

Key Findings :

  • Hydrolysis of the amide bond occurs preferentially under acidic conditions.

  • Thiadiazole ring stability decreases in alkaline media, leading to mercapto intermediates .

Nucleophilic Substitution

Electrophilic sites on the triazolo-thiadiazole ring and benzyl group participate in substitution reactions:

Target Site Reagents Products Conditions
Benzyl position (CH₂)Alkyl halides, aminesN-alkylated or N-arylated derivatives DMF, K₂CO₃, RT–60°C
Thiadiazole C-5 positionAryl halides (e.g., 4-Cl-C₆H₄-X)6-Aryl-substituted triazolo-thiadiazoles Pd catalysis, POCl₃, reflux
Triazole N-1 positionElectrophiles (e.g., RCOCl)Acylated derivatives DCM, Et₃N, 0°C–RT

Structural Insights :

  • The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution at C-5 .

  • Benzyl group substitution retains biological activity in derivatives .

Oxidation Reactions

Oxidative modifications occur at sulfur and nitrogen centers:

Oxidizing Agent Reaction Site Products Application
H₂O₂ (30%)Thiadiazole sulfurSulfoxide/sulfone derivatives Enhanced solubility for pharmacological screening.
KMnO₄ (acidic)Benzyl CH₂Oxidative cleavage to ketoneDegradation pathway analysis.
Ozone (O₃)Naphthyl aromatic ringRing-opened dicarboxylic acidsEnvironmental degradation studies.

Experimental Data :

  • Sulfoxidation with H₂O₂ proceeds at RT, while sulfonation requires elevated temperatures .

  • Oxidative cleavage of the benzyl group occurs under strong acidic conditions.

Cyclocondensation and Heterocycle Formation

The triazolo-thiadiazole core acts as a scaffold for synthesizing fused heterocycles:

Reagents Reaction Type Products Yield
Hydrazonoyl chloridesCyclocondensation Pyrimido-triazolo-pyrimidines (e.g., compound 3 in )38–72%
2-AminothiophenolRing expansion Benzothiadiazine derivatives45–60%
Carbon disulfide (CS₂)Thiadiazole ring functionalization Thiolated intermediates for further coupling65–80%

Mechanistic Pathway :

  • Hydrazonoyl chlorides react via H₂S elimination to form fused rings .

  • CS₂ introduces thiol groups, enabling subsequent alkylation .

Photochemical Reactivity

UV-induced reactions alter electronic properties:

Wavelength Modification Outcome Reference
254 nm Triazolo ring cleavageFormation of nitrile and sulfur oxides
365 nmNaphthamide π-π* excitationFluorescent degradation products

Applications :

  • Photodegradation studies inform storage conditions .

  • Fluorescent derivatives enable bioimaging applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide. A series of synthesized derivatives were evaluated for their ability to inhibit cell growth in cancer cell lines. One study reported an IC50_{50} value of 88 nM against the MKN45 cell line, indicating potent antitumor activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. The presence of specific functional groups allows it to modulate inflammatory pathways effectively. This makes it a candidate for further development in treating inflammatory diseases .

Table 2: Synthesis Overview

StepDescription
Step 1: Thiadiazole SynthesisCyclization to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Step 2: Benzyl SubstitutionNucleophilic substitution with benzyl halides
Step 3: Naphthamide FormationCoupling reactions with naphthoic acid derivatives
Step 4: PurificationRecrystallization or chromatography

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • A study published in PubChem highlighted its potential as an inhibitor for c-Met kinase activity with promising selectivity against other kinases .
  • Another research article focused on the synthesis and biological evaluation of various derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed significant antibacterial and antifungal activities .

Table 3: Case Study Summary

Study ReferenceFindings
Kumar et al., 2010Antimicrobial and antitubercular activities
Chaturvedi et al., 2017Antitumor effects with IC50_{50} values reported
Farghaly et al., 2006Broad spectrum antibacterial activity

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Biological Activity Source
Target Compound 6-(4-Benzyl), N-1-naphthamide High lipophilicity due to naphthamide; potential for improved membrane penetration Antimicrobial (hypothesized), anticancer (predicted)
3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives 3-(α-naphthylmethylene), 6-alkyl/aryl Enhanced aromaticity and planarity Antibacterial (MIC: 8–32 µg/mL against S. aureus), herbicidal activity
N-(4-Methyl-5-(6-phenyl-triazolothiadiazol-3-yl)thiophen-2-yl)acetamide 6-phenyl, 3-thiophenyl Electron-withdrawing groups enhance kinase inhibition CDK5/p25 inhibition (IC₅₀: 42 ± 1 nM)
2-(4-Ethylphenoxy)-N-[4-(3-methyl-triazolothiadiazol-6-yl)benzyl]acetamide 6-benzyl, 3-methyl Moderate lipophilicity with ether linkage Anticancer (IC₅₀: ~10 µM in MCF-7 cells)

Key Observations :

  • Naphthamide vs. Phenyl Groups : The naphthamide group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., kinases or microbial enzymes) compared to simpler phenyl substituents, as seen in and .
  • Positional Effects : Substituents at position 3 (e.g., methyl, phenyl) modulate electronic properties, while position 6 substituents (e.g., benzyl, alkyl) influence steric interactions. The target compound’s benzyl-naphthamide combination may synergize these effects .

Pharmacological Activity Comparison

Antimicrobial Activity:
  • Triazolothiadiazoles with Indole Moieties : Compounds combining triazolothiadiazole and indole (e.g., 2-(4-fluorophenyl) derivatives) showed MIC values of 16–64 µg/mL against C. albicans .
  • α-Naphthyl Derivatives : 3-(α-Naphthylmethylene)-6-aryl analogues exhibited MICs of 8–32 µg/mL against Gram-positive bacteria, suggesting the naphthyl group enhances Gram-positive targeting .
Anticancer and Kinase Inhibition:
  • CDK5/p25 Inhibitors: Phenyl-substituted triazolothiadiazoles (IC₅₀: 30–42 nM) outperformed non-aromatic analogues (IC₅₀: >1 µM) .

Biological Activity

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide is a compound that belongs to the class of heterocyclic compounds, particularly those containing triazole and thiadiazole moieties. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Antimicrobial Activity

Heterocycles containing both 1,2,4-triazole and 1,3,4-thiadiazole structures have shown promising antimicrobial properties. A study highlighted that derivatives of these compounds exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus . The biological activity tests revealed that certain derivatives displayed moderate to strong inhibition rates against these microorganisms.

Table 1: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives

CompoundPathogenInhibition Zone (mm)Reference
2eE. coli18
2kS. aureus20
2lPyricularia oryzae15

Anticancer Activity

Research has indicated that compounds featuring the triazolo-thiadiazole structure can exhibit significant anticancer properties. For instance, specific derivatives have been tested against various cancer cell lines such as murine leukemia (L1210) and human cervix carcinoma (HeLa), showing IC50 values in the submicromolar range . This suggests a potent cytotoxic effect, making these compounds potential candidates for cancer therapy.

Table 2: Anticancer Activity of Selected Triazolo-Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AL12100.5
Compound BHeLa0.8

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Studies have demonstrated that derivatives containing the thiadiazole ring can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This activity is crucial for developing treatments for chronic inflammatory diseases.

Other Biological Activities

Beyond antimicrobial and anticancer effects, triazolo-thiadiazoles have been reported to possess other pharmacological activities:

  • Antiviral : Some derivatives exhibit antiviral properties against various viruses.
  • Antitubercular : Certain compounds show efficacy against Mycobacterium tuberculosis.
  • Analgesic : Research indicates potential pain-relieving effects .

Case Study 1: Synthesis and Evaluation of Triazolo-Thiadiazole Derivatives

In a recent study by Lin et al., several new triazolo-thiadiazole derivatives were synthesized and screened for their biological activities. The results indicated that compounds with specific substitutions on the thiadiazole ring displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis conducted by Kumar et al. revealed that modifications in the naphthamide moiety significantly influenced the biological activity of the synthesized compounds. The study found that introducing electron-withdrawing groups increased antimicrobial potency while maintaining low cytotoxicity towards human cells .

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